2-(2-chlorophenyl)-1-[3-(pyridin-2-yl)pyrrolidin-1-yl]ethan-1-one
Description
Properties
IUPAC Name |
2-(2-chlorophenyl)-1-(3-pyridin-2-ylpyrrolidin-1-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O/c18-15-6-2-1-5-13(15)11-17(21)20-10-8-14(12-20)16-7-3-4-9-19-16/h1-7,9,14H,8,10-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUHWGUJZZRQHPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=CC=CC=N2)C(=O)CC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chlorophenyl)-1-[3-(pyridin-2-yl)pyrrolidin-1-yl]ethan-1-one typically involves multi-step organic reactions. One possible route could involve the following steps:
Formation of the Pyrrolidine Ring: Starting with a suitable precursor, the pyrrolidine ring can be formed through cyclization reactions.
Introduction of the Pyridinyl Group: The pyridinyl group can be introduced via nucleophilic substitution or coupling reactions.
Attachment of the Chlorophenyl Group: The chlorophenyl group can be attached through Friedel-Crafts acylation or similar electrophilic aromatic substitution reactions.
Formation of the Ketone: The final step involves the formation of the ketone group, which can be achieved through oxidation reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the synthetic route for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions (temperature, pressure, solvents), and ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(2-chlorophenyl)-1-[3-(pyridin-2-yl)pyrrolidin-1-yl]ethan-1-one can undergo various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to carboxylic acids under strong oxidizing conditions.
Reduction: The ketone group can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu)
Major Products
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Various substituted phenyl derivatives
Scientific Research Applications
Pharmacological Applications
Recent studies have highlighted various pharmacological activities associated with compounds structurally related to 2-(2-chlorophenyl)-1-[3-(pyridin-2-yl)pyrrolidin-1-yl]ethan-1-one:
-
Anticancer Activity :
- Compounds containing pyridine and pyrrolidine derivatives have shown promising results in inhibiting cancer cell proliferation. For instance, similar structures have been reported to exhibit cytotoxic effects against various cancer cell lines, including breast and lung cancer cells .
- A study demonstrated that pyrrolo[2,3-b]pyridine derivatives possess significant anticancer properties due to their ability to interfere with cellular signaling pathways involved in tumor growth .
- Anti-inflammatory Effects :
- Neurological Applications :
- Antimicrobial Activity :
Synthesis Pathways
The synthesis of 2-(2-chlorophenyl)-1-[3-(pyridin-2-yl)pyrrolidin-1-yl]ethan-1-one can be achieved through several methods:
- Condensation Reactions : Utilizing chloroacetyl derivatives with pyridine and pyrrolidine precursors can yield the desired compound through a series of condensation reactions under basic conditions.
| Step | Reaction Type | Reactants | Conditions |
|---|---|---|---|
| 1 | N-Acylation | Chloroacetyl chloride + Pyridine derivative | Basic medium |
| 2 | Cyclization | Resulting intermediate + Pyrrolidine | Heat under reflux |
Case Studies
Several studies have documented the synthesis and biological evaluation of compounds related to 2-(2-chlorophenyl)-1-[3-(pyridin-2-yl)pyrrolidin-1-yl]ethan-1-one:
- Study on Anticancer Properties :
- Anti-inflammatory Research :
- Neuropharmacological Studies :
Mechanism of Action
The mechanism of action of 2-(2-chlorophenyl)-1-[3-(pyridin-2-yl)pyrrolidin-1-yl]ethan-1-one would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include binding to active sites, altering enzyme kinetics, or affecting signal transduction pathways.
Comparison with Similar Compounds
Aromatic vs. Heterocyclic Substituents
- The target compound’s 2-chlorophenyl group distinguishes it from analogs like 1-(4-chlorophenyl)-2-(4-methyl-1H-pyrazol-1-yl)ethan-1-one (4-chlorophenyl substitution) and 2-(3-fluorophenyl)-1-[2-(piperidin-4-yl)pyrrolidin-1-yl]ethan-1-one (3-fluorophenyl substitution) . The position of the halogen (Cl, F) on the phenyl ring impacts electronic properties and binding affinity in biological systems.
- The 3-pyridinyl-pyrrolidine moiety in the target compound contrasts with simpler pyrrolidine derivatives (e.g., 1-(pyrrolidin-1-yl)ethan-1-one) and more complex systems like 2-(3-{[(2-chlorophenyl)methyl]sulfanyl}-1H-indol-1-yl)-1-(pyrrolidin-1-yl)ethan-1-one (indole-sulfanyl substitution) .
Biological Activity
The compound 2-(2-chlorophenyl)-1-[3-(pyridin-2-yl)pyrrolidin-1-yl]ethan-1-one is a synthetic organic molecule that has attracted attention in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula for 2-(2-chlorophenyl)-1-[3-(pyridin-2-yl)pyrrolidin-1-yl]ethan-1-one is . The structure includes a chlorophenyl group, a pyridinyl moiety, and a pyrrolidine ring, which contribute to its diverse biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The binding affinity and selectivity towards these targets can lead to various biological effects, including:
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, disrupting metabolic pathways in pathogens or cancer cells.
- Receptor Modulation : It may modulate neurotransmitter receptors, influencing neurological pathways and potentially providing therapeutic effects in neurodegenerative diseases.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound. In vitro tests demonstrate significant antibacterial and antifungal activities against various strains:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.0039 - 0.025 mg/mL |
| Escherichia coli | 0.0039 - 0.025 mg/mL |
| Candida albicans | 16.69 - 78.23 µM |
| Fusarium oxysporum | 56.74 - 222.31 µM |
These results suggest that the compound exhibits potent activity against both Gram-positive and Gram-negative bacteria as well as fungal pathogens .
Cytotoxicity
The cytotoxic effects of this compound have also been investigated. In studies involving cancer cell lines, it has shown selective cytotoxicity with lower toxicity towards normal cells, indicating a potential therapeutic window for cancer treatment .
Case Studies
- Antibacterial Efficacy : A study evaluated the antibacterial efficacy of 2-(2-chlorophenyl)-1-[3-(pyridin-2-yl)pyrrolidin-1-yl]ethan-1-one against multi-drug resistant strains of bacteria. The results indicated that the compound effectively inhibited bacterial growth with MIC values significantly lower than those of standard antibiotics .
- Antifungal Activity : Another research focused on the antifungal properties of the compound against clinical isolates of Candida species. The findings revealed that it could inhibit fungal growth effectively, making it a candidate for further development as an antifungal agent .
Q & A
Q. What are the established synthetic routes for 2-(2-chlorophenyl)-1-[3-(pyridin-2-yl)pyrrolidin-1-yl]ethan-1-one, and what key reaction conditions influence yield and purity?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. A common approach involves reacting 2-(2-chlorophenyl)acetyl chloride with 3-(pyridin-2-yl)pyrrolidine under inert conditions (e.g., N₂ atmosphere) in anhydrous dichloromethane. Key factors affecting yield include:
- Temperature : Maintain 0–5°C during acyl chloride addition to minimize side reactions .
- Catalyst : Use triethylamine (TEA) as a base to neutralize HCl byproducts .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol improves purity .
Q. How can the molecular structure of this compound be confirmed using spectroscopic techniques?
- Methodological Answer :
- NMR : ¹H NMR should show the pyrrolidine N–CH₂–CO peak at δ 3.5–4.5 ppm, pyridinyl protons as a multiplet (δ 7.2–8.6 ppm), and 2-chlorophenyl protons as a doublet (δ 7.3–7.6 ppm). ¹³C NMR confirms the ketone carbonyl at ~200 ppm .
- IR : A strong C=O stretch at ~1680 cm⁻¹ and pyridine ring vibrations at ~1600 cm⁻¹ .
- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion ([M+H]⁺) and fragmentation patterns .
Q. What safety considerations are critical when handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of dust or vapors .
- Storage : Keep in airtight containers under nitrogen at –20°C to prevent hydrolysis .
- Spill Management : Neutralize with sodium bicarbonate and absorb with vermiculite .
Advanced Research Questions
Q. What crystallographic software (e.g., SHELX, ORTEP) are recommended for determining the crystal structure, and how can data quality be optimized?
- Methodological Answer :
- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) for single-crystal X-ray diffraction. Ensure crystal quality by screening for twinning using PLATON .
- Refinement : SHELXL is ideal for small-molecule refinement. Key steps include:
- Hydrogen Placement : Assign riding hydrogens with isotropic displacement parameters .
- Twinning : Apply TWIN/BASF commands if twinning is detected (e.g., for non-merohedral twins) .
- Visualization : ORTEP-3 generates publication-quality thermal ellipsoid diagrams (Fig. 1). Optimize H-bonding networks using Mercury .
Q. How should researchers address contradictions between computational (DFT) predictions and experimental spectroscopic data for this compound?
- Methodological Answer :
- Basis Set Selection : Use B3LYP/6-311++G(d,p) for geometry optimization and vibrational frequency calculations. Compare computed IR peaks with experimental data, scaling frequencies by 0.967 .
- Solvent Effects : Apply the polarizable continuum model (PCM) for NMR chemical shift calculations. Discrepancies >0.3 ppm in ¹H NMR may indicate conformational flexibility in solution .
Q. What protocols are recommended for evaluating the biological activity of this compound, particularly in antimicrobial or pharmacological contexts?
- Methodological Answer :
- Antimicrobial Assays : Use broth microdilution (CLSI guidelines) to determine MIC against S. aureus (ATCC 25923) and E. coli (ATCC 25922). Prepare stock solutions in DMSO (<1% v/v) to avoid solvent toxicity .
- Enzyme Inhibition : Test activity against CYP450 isoforms (e.g., CYP3A4) using fluorometric assays. Monitor IC₅₀ values with positive controls (e.g., ketoconazole) .
Q. How can researchers optimize reaction conditions to minimize by-products during synthesis?
- Methodological Answer :
- By-Product Analysis : Use LC-MS to identify impurities (e.g., unreacted acyl chloride or dimerization products).
- Kinetic Control : Lower reaction temperature (0°C) and slow reagent addition reduce side reactions .
- Catalyst Screening : Compare TEA vs. DMAP for acylation efficiency. DMAP may enhance selectivity but requires anhydrous conditions .
Q. What strategies are effective for resolving stereochemical ambiguities in the pyrrolidine ring of this compound?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
